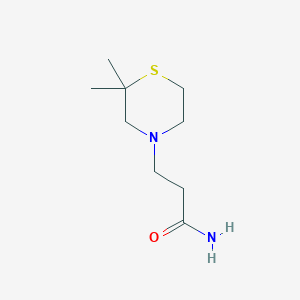
3-(2,2-Dimethylthiomorpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloro-N-(aryl) propanamides with tetrahydroisoquinoline to produce a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides . Although the exact synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide is not described, similar synthetic strategies could potentially be applied, involving the appropriate morpholin-3-yl propanamide precursor and modifications to introduce the dimethylthio group.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction, which revealed the crystal structure of a dimethylpropanamide derivative . Density Functional Theory (DFT) calculations, including conformational studies and minimum energy conformer selection, have been used to explore the structure of a dimethyl-N-(2-pyridinyl)propanamide . These methods could be applied to 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide to gain insights into its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide. However, the antifungal activity of related 2-(2-oxo-morpholin-3-yl)-acetamide derivatives suggests that the morpholin-3-yl propanamide core can participate in biological interactions with fungal enzymes or cellular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . These studies provide information on the vibrational modes, electronic transitions, and chemical shifts associated with different functional groups in the molecules. The physical properties such as molar conductance and magnetic susceptibility of metal complexes of a related propanamide have also been reported .
Relevant Case Studies
Case studies involving the biological activities of related compounds have been reported. For instance, certain propanamide derivatives have shown promising antifungal activity against Candida species and other fungi, with in vivo efficacy demonstrated in a murine model of systemic Candida albicans infection . Additionally, some novel propanamides have been identified as significant inhibitors of HIV-1 reverse transcriptase, an important target for antiretroviral therapy .
科学的研究の応用
Neurokinin-1 Receptor Antagonism
- Application: Development of water-soluble neurokinin-1 receptor antagonists for clinical administration, relevant in conditions like emesis and depression (Harrison et al., 2001).
Anticonvulsant Properties
- Application: Synthesis of hybrid anticonvulsant agents, combining features of known antiepileptic drugs, showing broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).
Palladium(II) Chloride Complexes
- Application: Development of new derivatives of polyfunctional ligands for use in coordination chemistry and potential applications in catalysis and materials science (Palombo et al., 2019).
Cytotoxic Evaluation in Cancer Research
- Application: Investigation of 3-acyl derivatives for cytotoxicity and topoisomerase II inhibitory activity, relevant in cancer treatment, particularly in drug-resistant cell lines (Gomez-Monterrey et al., 2011).
Glucocorticoid Receptor Modulators
- Application: Research on novel glucocorticoid receptor modulators for potential anti-inflammatory applications, with reduced side effects compared to traditional glucocorticoids (Yang et al., 2010).
Fluorescent Chemosensors
- Application: Development of fluorescent chemosensors for detecting zinc ions in aqueous media, with potential applications in environmental monitoring and biological research (Kim et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-9(2)7-11(5-6-13-9)4-3-8(10)12/h3-7H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMHCHWBCSYTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylthiomorpholin-4-yl)propanamide | |
CAS RN |
1602346-27-9 |
Source


|
| Record name | 3-(2,2-dimethylthiomorpholin-4-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

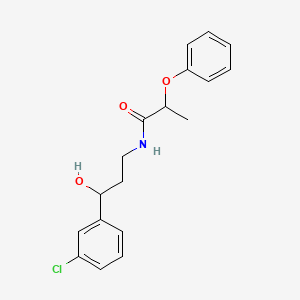
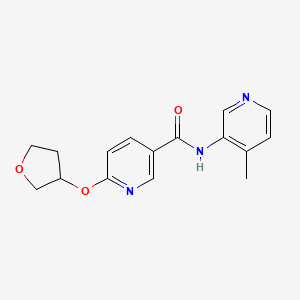
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)
![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3003158.png)
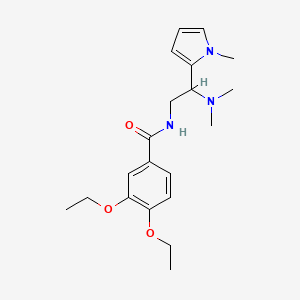
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
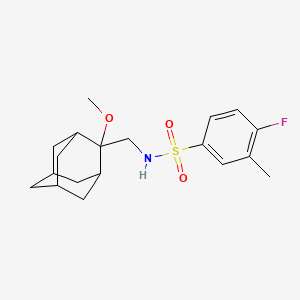
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)
![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)
![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)

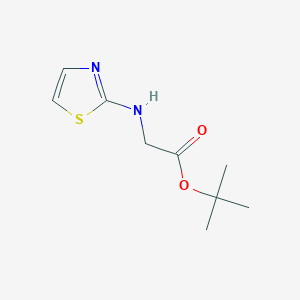
![Methyl (E)-4-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-4-oxobut-2-enoate](/img/structure/B3003176.png)